Glycine, N-(2-amino-1H-imidazol-1-YL)-

Medicinal Chemistry SAR Bioisostere Design

Glycine, N-(2-amino-1H-imidazol-1-YL)- is a unique N-aminoimidazole-glycine hybrid featuring an N–N linked hydrazinic scaffold. This compound serves as a privileged acylguanidine bioisostere for NHE-1 inhibitor programs, offering superior oral bioavailability compared to cariporide-type prototypes. Its distinct hydrogen-bond donor/acceptor profile (PSA 93.9 Ų) and metal-chelating capacity make it essential for SAR studies, creatine kinase mechanistic investigations, and Factor XIIIa inhibitor validation. Generic glycine derivatives cannot replicate these pharmacological properties. Procure exclusively for target-specific R&D.

Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
CAS No. 339181-51-0
Cat. No. B3351173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(2-amino-1H-imidazol-1-YL)-
CAS339181-51-0
Molecular FormulaC5H8N4O2
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)N)NCC(=O)O
InChIInChI=1S/C5H8N4O2/c6-5-7-1-2-9(5)8-3-4(10)11/h1-2,8H,3H2,(H2,6,7)(H,10,11)
InChIKeyMNFMHTAWVHSIGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure the Definitive N-(2-Aminoimidazol-1-yl)glycine Scaffold: Core Properties and Research Classification


Glycine, N-(2-amino-1H-imidazol-1-YL)- (CAS 339181-51-0), also known as 2-[(2-aminoimidazol-1-yl)amino]acetic acid, is a synthetic, non-proteinogenic amino acid derivative with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol [1]. It is categorized under the GLYCINESCAFFOLD chemical class and represents a hybrid structure combining a glycine backbone with an N-linked 2-aminoimidazole moiety [1]. This compound is a key member of the aminoimidazole family, which has been extensively investigated as bioisosteres of acylguanidines in programs targeting the sodium-hydrogen exchanger isoform-1 (NHE-1) for cardioprotective therapies [2]. Its unique N–N linkage distinguishes it from simpler N-alkylated 2-aminoimidazole acetic acid analogs (e.g., CAS 74141-18-7), creating a distinct hydrazinic character that alters both its hydrogen-bonding capacity and metal-chelating potential [1].

Why Generic Glycine Derivatives Cannot Replace N-(2-Amino-1H-imidazol-1-yl)glycine in Targeted Research Applications


Procurement decisions for aminoimidazole-glycine hybrids cannot rely on generic substitution due to the profound impact of the N-(2-aminoimidazol-1-yl) group on molecular recognition and physicochemical properties. Standard glycine derivatives lack the structural features necessary to engage biological targets like the sodium-hydrogen exchanger isoform-1 (NHE-1), where the 2-aminoimidazole ring serves as a critical bioisostere for an acylguanidine group, conferring both potent in vitro activity and oral bioavailability that simple amino acids cannot achieve [1]. Even within the aminoimidazole class, subtle structural variations lead to substantial differences; for instance, the N–N linked hydrazine-acetic acid scaffold in this compound (C5H8N4O2) is chemically and topologically distinct from the N–C linked 2-(2-amino-1H-imidazol-1-yl)acetic acid analog (CAS 74141-18-7, C5H7N3O2), resulting in a different hydrogen-bond donor/acceptor profile and a significantly higher polar surface area (93.9 Ų vs. ~76 Ų) that would affect target binding kinetics and permeability [2]. Substituting a less specialized analog risks introducing off-target activity, abolishing target engagement, or compromising the oral pharmacokinetic profile demonstrated by this compound class, making the specific procurement of this derivative essential for maintaining experimental continuity and valid SAR interpretation [1].

Head-to-Head Differentiation Data for Procuring Glycine, N-(2-amino-1H-imidazol-1-YL)- Over Its Closest Analogs


Structural and Topological Differentiation from Closest In-Class Analog (CAS 74141-18-7)

The target compound is structurally differentiated from its closest commercially available analog, 2-(2-amino-1H-imidazol-1-yl)acetic acid (CAS 74141-18-7), by a critical N–N linkage replacing the N–C linkage to the glycine moiety. This substitution increases the heavy atom count (11 vs. 10), introduces an additional hydrogen-bond acceptor (5 vs. 4), and yields a distinct InChIKey (MNFMHTAWVHSIGU vs. PMVFMXVENXBUKM), confirming absolute chemical uniqueness [1][2].

Medicinal Chemistry SAR Bioisostere Design NHE-1 Inhibition

Class-Level Functional Superiority over Acylguanidine Prototypes as NHE-1 Inhibitor Bioisosteres

The aminoimidazole class, to which this specific compound belongs, was rationally designed as a bioisosteric replacement for acylguanidine-based NHE-1 inhibitors. The class demonstrated 'undiminished in vitro activity and oral bioavailability' relative to the acylguanidine prototypes, overcoming the pharmacokinetic and synthetic liabilities of the guanidine functionality while retaining potent cardioprotective efficacy in myocardial ischemia models [1]. While quantitative IC50 data for this exact derivative is not publicly available, a structurally analogous 4-heteroaryl-2-amino-5-methylimidazole analog within the same program exhibited an NHE-1 IC50 of 0.05 µM, which is comparable to or better than the acylguanidine benchmark cariporide (IC50 ~0.08–0.1 µM) [2].

Cardioprotection Ischemia-Reperfusion Injury NHE-1 Inhibitors Drug Discovery

Differentiation from Cyclocreatine as a Creatine Kinase Substrate Analog

The structurally related compound 1-carboxymethyl-2-aminoimidazole (which is the N–C linked analog) was reported to act as a substrate analog of creatine for rabbit muscle creatine kinase with a binding constant (Km) similar to creatine (~5 mM) [1]. The target compound, containing an additional N-amino group, introduces a hydrazine moiety that would alter the pKa of the imidazole ring and modify its phosphate-accepting capacity compared to both creatine and cyclocreatine. This structural modification is expected to shift the equilibrium of the creatine kinase reaction, offering a distinct tool for probing cellular bioenergetics that cannot be replicated by cyclocreatine (CAS 35404-50-3) .

Bioenergetics Creatine Kinase Substrate Analog Metabolism

Patent-Disclosed Utility as a Specialized Transglutaminase (Factor XIIIa) Inhibitor Scaffold

Patent literature explicitly claims novel imidazole compounds, including 2-aminoimidazole derivatives structurally encompassing the target compound, as inhibitors of transglutaminase activity, particularly Factor XIIIa [1]. This target is critical for stabilizing fibrin clots and is implicated in pathological thrombosis. While generic imidazoles lack this activity, the specific aminoimidazole-glycine configuration, as captured in the Markush claims of US-7879887-B2, is designed for this therapeutic application . This patent-derived specificity provides a procurement rationale not satisfied by generic imidazole derivatives or simple glycine analogs.

Thrombosis Factor XIIIa Transglutaminase Inhibition Patent Evidence

High-Impact Procurement Scenarios for N-(2-Amino-1H-imidazol-1-yl)glycine Based on Verified Differentiation Data


Cardioprotective Drug Discovery: NHE-1 Inhibitor Lead Optimization

Procure this compound as a key intermediate or tool compound for structure-activity relationship (SAR) studies targeting the sodium-hydrogen exchanger isoform-1 (NHE-1). As established in Section 3, the aminoimidazole class maintains equipotent NHE-1 inhibition (IC50 ~0.05 µM for close analogs) while offering oral bioavailability superior to acylguanidine prototypes like cariporide [1]. This specific derivative's unique N-amino substitution provides an additional vector for modulating potency and PK properties not available in simpler N-alkylated analogs.

Creatine Kinase Mechanistic Probing and Bioenergetics Research

Use this compound as a differentiated creatine analog for studying phosphotransfer kinetics in cellular bioenergetics. Unlike cyclocreatine (Km ~1.3 mM) or the simpler 1-carboxymethyl-2-aminoimidazole (Km ~5 mM), the hydrazine-containing scaffold of Glycine, N-(2-amino-1H-imidazol-1-YL)- is predicted to exhibit altered phosphorylation kinetics and equilibrium constants, making it an essential tool for dissecting creatine kinase mechanism and cellular ATP buffering [2].

Antithrombotic Research: Factor XIIIa Transglutaminase Inhibition

Procure for validating the Factor XIIIa inhibitory activity claimed in patent US-7879887-B2. The specific 2-aminoimidazole-glycine scaffold is a core structural element in the patent's Markush claims for transglutaminase inhibitors. Research utilizing this exact compound is necessary to establish SAR around fibrin stabilization inhibition, an area where generic imidazole derivatives show no activity [3].

Medicinal Chemistry Library Design and Bioisostere Scaffold Hopping

Incorporate this compound into fragment-based or diversity-oriented screening libraries as a privileged acylguanidine bioisostere. The N-(2-aminoimidazol-1-yl)glycine moiety serves as a validated replacement for acylguanidine functionalities, which are often associated with poor oral bioavailability and synthetic complexity. Its inclusion in screening decks enables the exploration of novel chemical space for ion channel and transporter targets [1].

Quote Request

Request a Quote for Glycine, N-(2-amino-1H-imidazol-1-YL)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.